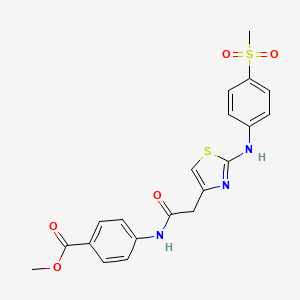

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

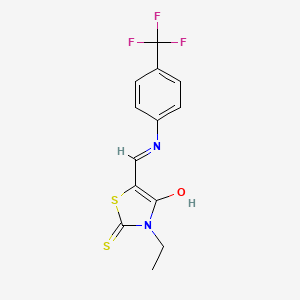

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The methylsulfonyl phenyl group is a common pharmacophore in medicinal chemistry .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including the one , have been extensively studied for their antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. The compound’s ability to interfere with bacterial cell wall synthesis and fungal cell membrane integrity makes it a candidate for developing new antimicrobial agents. This is particularly important in the era of increasing antibiotic resistance.

Anti-Inflammatory and Analgesic Effects

In the field of medicine, thiazole compounds have shown promising anti-inflammatory and analgesic activities . They work by modulating the body’s inflammatory response and can be used to alleviate pain. This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Antitumor and Cytotoxic Activities

Thiazole derivatives exhibit significant antitumor and cytotoxic activities, making them valuable in cancer research . They can induce apoptosis in cancer cells and inhibit tumor growth. Research into the mechanisms of action of these compounds could lead to the development of novel anticancer therapies.

Agricultural Applications

In agriculture, thiazole derivatives are used as fungicides and biocides to protect crops from fungal infections and pests . Their effectiveness in controlling a wide range of plant pathogens supports the agricultural industry in maintaining crop health and yield.

Environmental Science

Thiazole derivatives play a role in environmental science as they can be used to develop biodegradable pesticides . Their low toxicity and high efficacy make them suitable alternatives to traditional chemicals that are harmful to the environment.

Biochemical Research

In biochemistry, thiazole derivatives are used to study enzyme inhibition and receptor binding . They serve as tools to understand biochemical pathways and can be used to design molecules that modulate specific biological processes.

Mechanism of Action

Target of Action

The compound “Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets likely results in these diverse biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The diverse biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .

properties

IUPAC Name |

methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKRZOJMRYTZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)

![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)

![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)